molecular formula C6H11N3O B11922483 (S)-N'-(Propan-2-ylidene)aziridine-2-carbohydrazide

(S)-N'-(Propan-2-ylidene)aziridine-2-carbohydrazide

Cat. No.: B11922483
M. Wt: 141.17 g/mol
InChI Key: QYKAJWLHDILPFJ-YFKPBYRVSA-N
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Description

(S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide typically involves the following steps:

    Formation of Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate alkene with a nitrogen source, such as aziridine or an aziridine precursor, under suitable conditions.

    Introduction of Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the aziridine intermediate with a hydrazine derivative.

    Formation of Propan-2-ylidene Group:

Industrial Production Methods

Industrial production of (S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted aziridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Aziridine-2-carbohydrazide: Lacks the propan-2-ylidene group but shares the aziridine and carbohydrazide moieties.

    N’-Propan-2-ylidenehydrazine: Contains the propan-2-ylidene group but lacks the aziridine ring.

Uniqueness

(S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide is unique due to the combination of the aziridine ring, carbohydrazide group, and propan-2-ylidene moiety. This unique structure imparts specific reactivity and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

(2S)-N-(propan-2-ylideneamino)aziridine-2-carboxamide

InChI

InChI=1S/C6H11N3O/c1-4(2)8-9-6(10)5-3-7-5/h5,7H,3H2,1-2H3,(H,9,10)/t5-/m0/s1

InChI Key

QYKAJWLHDILPFJ-YFKPBYRVSA-N

Isomeric SMILES

CC(=NNC(=O)[C@@H]1CN1)C

Canonical SMILES

CC(=NNC(=O)C1CN1)C

Origin of Product

United States

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